REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:17]=[CH:16][C:6]([CH:7]=[C:8]([N:13]=[N+]=[N-])[C:9]([O:11][CH3:12])=[O:10])=[CH:5][CH:4]=1>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:17]=[C:16]2[C:6]([CH:7]=[C:8]([C:9]([O:11][CH3:12])=[O:10])[NH:13]2)=[CH:5][CH:4]=1
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Name
|
|
Quantity
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7.73 g
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Type
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reactant
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Smiles
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COC1=CC=C(C=C(C(=O)OC)N=[N+]=[N-])C=C1
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Name
|
|
Quantity
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185 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
to reflux
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Type
|
TEMPERATURE
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Details
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maintained
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Type
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TEMPERATURE
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Details
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at reflux for 3 hr
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Duration
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3 h
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Type
|
CONCENTRATION
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Details
|
Then the reaction is concentrated under reduced pressure
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Type
|
CUSTOM
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Details
|
triturated with hexane
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Type
|
FILTRATION
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Details
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The solids are filtered
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Type
|
CUSTOM
|
Details
|
dried under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C=C(NC2=C1)C(=O)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |